Iruplinalkib

Catalog No.
S12906791
CAS No.
1854943-32-0
M.F
C29H38ClN6O2P
M. Wt
569.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iruplinalkib

CAS Number

1854943-32-0

Product Name

Iruplinalkib

IUPAC Name

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)phenyl]pyrimidine-2,4-diamine

Molecular Formula

C29H38ClN6O2P

Molecular Weight

569.1 g/mol

InChI

InChI=1S/C29H38ClN6O2P/c1-35-15-11-29(12-16-35)13-17-36(18-14-29)21-9-10-23(25(19-21)38-2)33-28-31-20-22(30)27(34-28)32-24-7-5-6-8-26(24)39(3,4)37/h5-10,19-20H,11-18H2,1-4H3,(H2,31,32,33,34)

InChI Key

ZPCCNHQDFZCULN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC

Iruplinalkib is an orally available, small molecule inhibitor of the receptor tyrosine kinase (RTK) anaplastic lymphoma kinase (ALK), with potential antineoplastic activity. Upon oral administration, iruplinalkib binds to and inhibits ALK tyrosine kinase, ALK fusion proteins, ALK point mutation variants ALK L1196M, ALK C1156Y, and EGFR L858R/T790M. Inhibition of ALK leads to the disruption of ALK-mediated signaling and the inhibition of cell growth in ALK-expressing tumor cells. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development. ALK is not expressed in healthy adult human tissue but ALK dysregulation and gene rearrangements are associated with a series of tumors. Additionally, ALK mutations are associated with acquired resistance to small molecule tyrosine kinase inhibitors.

Iruplinalkib, also known as WX-0593, is a novel tyrosine kinase inhibitor specifically targeting anaplastic lymphoma kinase and ROS proto-oncogene 1. It was developed to address the limitations of existing therapies, particularly in patients with acquired resistance mutations to crizotinib, a first-generation anaplastic lymphoma kinase inhibitor. Iruplinalkib exhibits a unique mechanism of action by inhibiting the phosphorylation of ALK and downstream signaling pathways, including extracellular signal-regulated kinase and protein kinase B (AKT) .

Iruplinalkib functions primarily through the inhibition of specific kinases involved in cancer cell proliferation and survival. The compound effectively inhibits the activity of ALK and ROS1 by blocking their phosphorylation, which is crucial for their activation. In vitro studies have demonstrated that iruplinalkib can significantly reduce the phosphorylation levels of ALK, ERK, and AKT in cell lines harboring ALK mutations . Furthermore, in vivo experiments using mouse models have shown that iruplinalkib reduces phosphorylation of signal transducer and activator of transcription 3 and 5 .

The synthesis of iruplinalkib involves several key steps that focus on achieving high enantioselectivity and diastereoselectivity. The compound's synthesis has been optimized to yield significant purity and potency. Techniques such as liquid chromatography-mass spectrometry and nuclear magnetic resonance are employed to confirm the chemical structure during synthesis . Specific reaction conditions have been developed to enhance the efficiency of the synthesis process while minimizing by-products.

Iruplinalkib is primarily indicated for the treatment of advanced non-small cell lung cancer with ALK rearrangements. Its development aims to provide an effective treatment option for patients who have developed resistance to first-generation ALK inhibitors like crizotinib. The compound's ability to penetrate the central nervous system also makes it a candidate for treating brain metastases associated with ALK-positive lung cancer .

Studies investigating the interactions of iruplinalkib with other therapeutic agents are ongoing. Preliminary data suggest that iruplinalkib may be used in combination with other treatments to enhance efficacy against resistant cancer types. For instance, its use alongside standard chemotherapeutics has shown potential in inducing immunogenicity in tumor models . Further research is needed to fully understand its interaction profile and potential synergistic effects with other medications.

Iruplinalkib belongs to a class of drugs known as anaplastic lymphoma kinase inhibitors. Here are some similar compounds along with a comparison highlighting iruplinalkib's uniqueness:

Compound NameMechanismUnique Features
CrizotinibFirst-generation ALK inhibitorInitial treatment for ALK-positive cancers; resistance common
AlectinibSecond-generation ALK inhibitorImproved CNS penetration; effective against some resistant mutations
LorlatinibThird-generation ALK inhibitorBroad activity against multiple mutations; CNS efficacy
BrigatinibSecond-generation ALK inhibitorEffective against G1202R mutation; oral bioavailability
IruplinalkibNovel TKIDesigned specifically to overcome resistance; high response rates in trials

Iruplinalkib stands out due to its targeted approach against specific mutations associated with resistance to earlier therapies, making it a significant advancement in the treatment landscape for ALK-positive cancers .

Synthetic Pathways and Optimization

Iruplinalkib, chemically designated as 5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)phenyl]pyrimidine-2,4-diamine, represents a sophisticated synthetic achievement in the development of anaplastic lymphoma kinase inhibitors [2] [6]. The compound features a molecular formula of C29H38ClN6O2P with a molecular weight of 569.1 grams per mole, incorporating multiple structural elements that contribute to its pharmacological activity [2].

The synthetic approach to iruplinalkib involves the construction of a pyrimidine core scaffold, which serves as the fundamental framework for anaplastic lymphoma kinase inhibition [2] [6]. The pyrimidine ring system in iruplinalkib is functionalized with a chloro substituent at the 5-position and two distinct amino substituents at the 2- and 4-positions [2]. The synthesis strategy employs established pyrimidine chemistry principles, where the chloropyrimidine intermediate serves as a key building block for subsequent functionalization reactions [24] [34].

The incorporation of the spiro-diazaspiro[5.5]undecan-3-yl moiety represents a critical structural feature that distinguishes iruplinalkib from other anaplastic lymphoma kinase inhibitors [2] [3]. This spirocyclic system contributes to the compound's three-dimensional molecular architecture and influences its binding affinity to the target kinase [25]. The synthetic methodology for incorporating such spirocyclic systems typically involves multi-step sequences that require careful optimization of reaction conditions to achieve satisfactory yields and selectivity [38].

The dimethylphosphoryl substituent present in iruplinalkib's structure represents another challenging synthetic element [2]. Phosphorus-containing functional groups in pharmaceutical compounds often require specialized synthetic approaches due to their unique reactivity patterns and stability considerations [2]. The successful incorporation of this moiety into the iruplinalkib structure demonstrates the sophisticated synthetic methodology employed in its development.

Structural ComponentChemical FunctionalitySynthetic Complexity
Pyrimidine Core5-chloro-2,4-diaminopyrimidineModerate
Spiro System9-methyl-3,9-diazaspiro[5.5]undecaneHigh
Phosphoryl GroupDimethylphosphorylModerate
Methoxy Substituent2-methoxyphenylLow

The optimization of synthetic pathways for iruplinalkib involves systematic evaluation of reaction conditions, including temperature, solvent systems, and catalyst selection [24] [33]. The development of efficient synthetic routes requires consideration of both chemical yield and product purity, as pharmaceutical compounds must meet stringent quality standards [24]. The synthetic optimization process for complex molecules like iruplinalkib typically involves extensive experimentation to identify conditions that maximize efficiency while minimizing the formation of impurities [33] [39].

Process Chemistry and Scale-up Challenges

The transition from laboratory-scale synthesis to commercial manufacturing of iruplinalkib presents numerous technical and operational challenges that are characteristic of complex pharmaceutical compounds [11]. Process chemistry development for iruplinalkib requires comprehensive understanding of the fundamental chemical transformations involved in its synthesis, as these must be adapted for large-scale production while maintaining product quality and consistency [11].

Scale-up production of iruplinalkib faces significant challenges related to process optimization and reproducibility [11]. The multi-step synthesis pathway necessitates careful control of reaction parameters at each stage to ensure consistent product quality across different batch sizes [11]. Heat transfer and mass transfer phenomena, which behave differently in large-scale reactors compared to laboratory glassware, require particular attention during the scale-up process [11].

The spirocyclic structural elements in iruplinalkib present specific challenges for scale-up manufacturing [11]. These complex ring systems often require precise control of reaction conditions to achieve optimal stereochemical outcomes and prevent the formation of unwanted isomers [38]. The scaling of reactions involving spirocyclic intermediates typically requires extensive optimization of mixing parameters and temperature control systems [11].

Regulatory compliance represents a critical consideration in the scale-up of iruplinalkib production [11]. Manufacturing processes must adhere to Good Manufacturing Practices standards throughout the scale-up process, requiring comprehensive documentation and validation of each process step [11]. The implementation of Quality by Design principles during scale-up development helps ensure that manufacturing processes are robust and capable of consistently producing pharmaceutical-grade iruplinalkib [11].

Scale-up ChallengeImpact LevelMitigation Strategy
Heat Transfer EfficiencyHighProcess Analytical Technology implementation
Mixing UniformityHighAdvanced reactor design optimization
Impurity ControlCriticalEnhanced purification protocols
Yield ConsistencyModerateStatistical process control

The development of analytical methods for process monitoring during iruplinalkib production requires sophisticated instrumentation capable of detecting and quantifying trace impurities [40]. High-performance liquid chromatography and liquid chromatography-mass spectrometry methods are essential for ensuring product quality throughout the manufacturing process [40] [43]. These analytical techniques must be validated and implemented at production scale to maintain consistent quality control [40].

Supply chain management for iruplinalkib production involves coordination of multiple raw material suppliers and intermediate manufacturers [11]. The complexity of the synthetic pathway requires reliable sourcing of specialized chemical intermediates and reagents, many of which may be produced by a limited number of suppliers [11]. Risk mitigation strategies for supply chain disruptions are essential for maintaining consistent production schedules [11].

Formulation Development and Stability Profiling

The formulation development of iruplinalkib as an oral pharmaceutical product requires comprehensive evaluation of the compound's physicochemical properties and their impact on drug product performance [29]. Iruplinalkib is formulated as tablets for oral administration, requiring careful consideration of factors that influence dissolution, bioavailability, and stability [3] [9].

The physicochemical characterization of iruplinalkib reveals important properties that influence formulation design [29]. The compound demonstrates specific solubility characteristics that must be optimized through appropriate excipient selection and tablet formulation strategies [28]. The molecular structure of iruplinalkib, with its multiple functional groups and complex three-dimensional architecture, presents both opportunities and challenges for formulation scientists [2].

Population pharmacokinetics studies of iruplinalkib have provided valuable insights into the compound's absorption and disposition characteristics [29] [32]. The drug demonstrates first-order absorption kinetics with a time to maximum plasma concentration of approximately 2 hours [29]. The elimination half-life of 28.6 hours supports once-daily dosing, which influences tablet formulation requirements for sustained drug release [29].

The bioavailability of iruplinalkib is influenced by food intake, with absorption being delayed by approximately 0.472 hours after meals, although overall exposure remains unchanged [29]. This food effect consideration impacts formulation development strategies and provides flexibility in tablet design approaches [29]. The compound's protein binding characteristics, at 76% bound to plasma proteins, are consistent with other tyrosine kinase inhibitors and influence formulation stability requirements [29].

Pharmacokinetic ParameterValueFormulation Implication
Time to Maximum Concentration2.0 hoursImmediate release formulation suitable
Elimination Half-life28.6 hoursOnce-daily dosing feasible
Protein Binding76%Standard formulation approach
Food EffectDelayed absorption onlyFlexible dosing conditions

Stability profiling of iruplinalkib involves systematic evaluation of the compound's degradation behavior under various environmental conditions [30]. The stability assessment encompasses thermal stability, photostability, and hydrolytic stability, all of which influence storage conditions and shelf-life determination [30]. The complex molecular structure of iruplinalkib, containing multiple functional groups including the phosphoryl moiety, requires comprehensive stability testing to identify potential degradation pathways [30].

The tablet formulation of iruplinalkib incorporates excipients selected to optimize drug dissolution and stability [28]. Direct compression techniques are typically employed for tablet manufacturing, requiring careful evaluation of powder flow properties and compressibility characteristics [28]. The selection of appropriate disintegrants, lubricants, and fillers must be balanced with stability considerations to ensure optimal product performance [28].

Analytical method development for iruplinalkib stability studies requires validated techniques capable of detecting and quantifying degradation products [30] [43]. High-performance liquid chromatography methods with appropriate detection systems are essential for stability-indicating assays [43]. These methods must demonstrate specificity for the parent compound in the presence of potential degradation products and formulation excipients [43].

Patent Landscape and Intellectual Property Considerations

The intellectual property landscape surrounding iruplinalkib is anchored by United States Patent 10053477B2, assigned to Qilu Pharmaceutical Company Limited, which claims the compound as example 9 within a broader class of anaplastic lymphoma kinase inhibitors [16] [17] [18]. This patent, with a priority date of July 4, 2014, and publication date of August 21, 2018, establishes the fundamental intellectual property protection for iruplinalkib and related chemical structures [19].

The patent protection strategy for iruplinalkib encompasses multiple aspects of the compound's development and commercialization [16] [17]. The primary composition of matter patent covers the specific chemical structure of iruplinalkib and closely related analogs, providing broad protection against generic competition [17]. The patent describes iruplinalkib as a selective anaplastic lymphoma kinase and ROS1 tyrosine kinase inhibitor with demonstrated anticancer activity [16] [17].

The intellectual property portfolio for iruplinalkib likely includes additional patents covering synthetic methods, pharmaceutical formulations, and therapeutic applications [20]. Patent landscape analysis reveals that anaplastic lymphoma kinase inhibitor patents represent a competitive field with multiple pharmaceutical companies developing related compounds [15] [20]. The strategic positioning of iruplinalkib within this patent landscape requires careful consideration of existing intellectual property rights and freedom-to-operate analyses [20].

International patent protection for iruplinalkib extends beyond the United States patent system, with filings likely pursued in major pharmaceutical markets including Europe, Japan, and other territories [20]. The global patent strategy for pharmaceutical compounds typically involves filing in countries representing significant commercial opportunities for the drug product [20]. Patent term extensions and supplementary protection certificates may be available in certain jurisdictions to extend exclusivity periods [20].

Patent AspectDetailsStrategic Importance
Composition of MatterUS10053477B2Primary exclusivity protection
Priority DateJuly 4, 2014Establishes novelty date
Patent AssigneeQilu PharmaceuticalCommercial ownership
Publication DateAugust 21, 2018Public disclosure timing

The patent landscape analysis for anaplastic lymphoma kinase inhibitors reveals intense competition among pharmaceutical companies developing next-generation compounds in this therapeutic area [15]. Major players in the field include established pharmaceutical companies with extensive patent portfolios covering various chemical scaffolds and therapeutic approaches [15]. The competitive patent environment necessitates careful design-around strategies and freedom-to-operate assessments for new compound development [20].

Patent quality considerations for iruplinalkib involve evaluation of the strength and enforceability of the underlying patent claims [20]. The specificity of the chemical structure claims and the breadth of protection provided by the patent determine the commercial value of the intellectual property [20]. Patent prosecution strategies must balance claim breadth with patentability requirements to achieve optimal protection [20].

The patent landscape monitoring for iruplinalkib requires ongoing surveillance of competitor filings and published research in the anaplastic lymphoma kinase inhibitor field [20] [23]. Patent analytics platforms and intellectual property databases provide tools for tracking relevant patent activity and identifying potential infringement risks or licensing opportunities [20] [23]. The dynamic nature of pharmaceutical patent landscapes necessitates continuous monitoring and strategic assessment [20].

Target Kinase Inhibition Profiling (Anaplastic Lymphoma Kinase/c-ros Oncogene 1 Selectivity)

Iruplinalkib demonstrates exceptional selectivity and potency against its primary molecular targets, anaplastic lymphoma kinase and c-ros oncogene 1, through highly specific kinase inhibition profiles. The compound exhibits potent inhibitory activity against wild-type anaplastic lymphoma kinase with an inhibitory concentration 50 value of 5.38 nanomolar, demonstrating approximately 89-fold greater potency compared to crizotinib against the leucine 1196 methionine resistance mutation [1] [2]. The kinase selectivity profile reveals that iruplinalkib potently inhibits wild-type epidermal growth factor receptor with an inhibitory concentration 50 value of 35 nanomolar, while demonstrating minimal inhibitory effects against 26 other non-anaplastic lymphoma kinase kinases, confirming its highly selective inhibition profile [2].

The c-ros oncogene 1 inhibitory activity profile demonstrates remarkable potency with an inhibitory concentration 50 value of 4.074 nanomolar against wild-type c-ros oncogene 1, establishing comparable inhibitory efficacy to brigatinib [2]. In Ba/F3 cells expressing wild-type SLC34A2-c-ros oncogene 1 fusion protein, iruplinalkib exhibited an inhibitory concentration 50 value of 4.074 nanomolar compared to 6.487 nanomolar for brigatinib, demonstrating superior cellular inhibitory activity [2]. However, the compound showed reduced potency against HCC-78 cells expressing wild-type SLC34A2-c-ros oncogene 1 fusion protein, with an inhibitory concentration 50 value of 227.6 nanomolar [2].

The kinase selectivity screen performed across multiple fusion protein variants revealed that iruplinalkib exhibits potent inhibitory activity against Karpas299 cells expressing nucleophosmin-anaplastic lymphoma kinase fusion with an inhibitory concentration 50 value in the 4-9 nanomolar range, and Ba/F3 cells expressing echinoderm microtubule-associated protein-like 4-anaplastic lymphoma kinase wild-type fusion with comparable potency [2]. The compound demonstrated similar inhibitory potency against Ba/F3 cells expressing echinoderm microtubule-associated protein-like 4-anaplastic lymphoma kinase leucine 1196 methionine and echinoderm microtubule-associated protein-like 4-anaplastic lymphoma kinase cysteine 1156 tyrosine mutant fusion proteins, with inhibitory concentration 50 values of 9.5 nanomolar and 9 nanomolar, respectively [2].

Table 1: Iruplinalkib Inhibitory Concentration 50 Values Against Anaplastic Lymphoma Kinase/c-ros Oncogene 1 Kinases and Resistance Mutations

Target/MutationIruplinalkib Inhibitory Concentration 50 (nanomolar)Crizotinib Inhibitory Concentration 50 (nanomolar)Reference
Anaplastic Lymphoma Kinase Wild-type5.38Not specifiedYang et al. 2023
Anaplastic Lymphoma Kinase Leucine 1196 Methionine36478Yang et al. 2023
Anaplastic Lymphoma Kinase Cysteine 1156 Tyrosine9353Yang et al. 2023
Anaplastic Lymphoma Kinase Glycine 1202 Arginine961241Yang et al. 2023
c-ros Oncogene 1 Wild-type4.074Not specifiedYang et al. 2023
Epidermal Growth Factor Receptor Leucine 858 Arginine/Threonine 790 Methionine16.74Not applicableYang et al. 2023

Structural Basis of Kinase Domain Interaction

The structural basis of iruplinalkib's kinase domain interaction involves specific molecular recognition patterns that distinguish it from other anaplastic lymphoma kinase inhibitors. Iruplinalkib functions as an adenosine triphosphate-competitive inhibitor, binding directly to the adenosine triphosphate binding site of the anaplastic lymphoma kinase and c-ros oncogene 1 kinase domains [3] [4]. The compound's molecular formula C29H38ClN6O2P with a molecular weight of 569.08 daltons contains a pyrimidine core structure that enables specific interactions with the kinase domain hinge region [5] [4].

The structural comparison between anaplastic lymphoma kinase and c-ros oncogene 1 kinase domains reveals significant homology that explains iruplinalkib's dual inhibitory activity. The kinase domains share greater than 64% overall sequence homology with approximately 84% homology within the adenosine triphosphate binding site [6]. However, critical structural differences exist in the specificity site, defined as the pocket enclosed between the alpha-C helix and the catalytic aspartic acid-phenylalanine-glycine loop [6]. The c-ros oncogene 1 kinase domain exhibits a larger specificity site pocket volume of 186 cubic angstroms compared to 135 cubic angstroms for anaplastic lymphoma kinase, with the alpha-C helix sampling an average orientation of 88 degrees in c-ros oncogene 1 versus 75 degrees in anaplastic lymphoma kinase [6].

The anaplastic lymphoma kinase kinase domain structure consists of an amino-terminal lobe containing several beta-strands forming antiparallel beta-sheets, several loop regions including a glycine-rich loop, and one alpha-C helix [7]. The carboxy-terminal lobe contains the activation loop and catalytic machinery essential for kinase activity [7]. The specificity site differences between anaplastic lymphoma kinase and c-ros oncogene 1 are primarily attributed to amino acid variations, with c-ros oncogene 1 methionine 2001 and leucine 2010 corresponding to anaplastic lymphoma kinase isoleucine 1171 and valine 1180, respectively [6].

The structural basis for iruplinalkib's activity against resistance mutations involves its unique binding mode that avoids steric clashes with mutated residues. For the glycine 1202 arginine mutation, molecular modeling demonstrates that iruplinalkib's chemical structure enables binding with minimal steric hindrance, as the replacement of glycine with arginine introduces a large charged side chain that impairs binding of other inhibitors like crizotinib [8]. The compound's binding affinity remains relatively preserved against this mutation with an inhibitory concentration 50 value of 96 nanomolar compared to 1241 nanomolar for crizotinib [2].

Table 2: Structural Comparison of Anaplastic Lymphoma Kinase and c-ros Oncogene 1 Kinase Domains

CharacteristicAnaplastic Lymphoma Kinasec-ros Oncogene 1Functional Implication
Overall kinase domain homologyReference structureGreater than 64% homologyHigh structural similarity
Adenosine triphosphate binding site homologyReference structureApproximately 84% homologyHigh conservation of adenosine triphosphate binding
Specificity site pocket volume (cubic angstroms)135186c-ros oncogene 1 accommodates larger inhibitors
Alpha-C helix orientation (degrees)7588Different alpha-C helix positioning
Key structural differencesSmaller specificity pocket, cysteine 1182 residueLarger specificity pocket, glutamine 2012 residueSelectivity determinants

Downstream Signaling Pathway Modulation (RAS/Mitogen-Activated Protein Kinase, Phosphatidylinositol 3-Kinase/Protein Kinase B)

Iruplinalkib exerts its therapeutic effects through comprehensive modulation of multiple downstream signaling pathways activated by anaplastic lymphoma kinase and c-ros oncogene 1 kinases. The primary signaling cascades affected include the RAS/mitogen-activated protein kinase pathway, phosphatidylinositol 3-kinase/protein kinase B pathway, and janus kinase/signal transducer and activator of transcription pathway [2] [9].

The RAS/mitogen-activated protein kinase pathway modulation occurs through inhibition of extracellular signal-regulated kinase phosphorylation. In NCI-H3122 cells expressing echinoderm microtubule-associated protein-like 4-anaplastic lymphoma kinase fusion, iruplinalkib treatment resulted in dose-dependent inhibition of extracellular signal-regulated kinase phosphorylation at 8 hours post-treatment [2]. The compound effectively disrupted the RAS/mitogen-activated protein kinase signaling cascade, which is crucial for cell proliferation and survival in anaplastic lymphoma kinase-positive tumors [2]. In c-ros oncogene 1-positive cellular models, iruplinalkib similarly inhibited extracellular signal-regulated kinase phosphorylation, confirming its broad activity against this pathway across both target kinases [2].

The phosphatidylinositol 3-kinase/protein kinase B pathway represents another critical target of iruplinalkib's mechanism of action. Treatment with iruplinalkib resulted in significant inhibition of protein kinase B phosphorylation in both anaplastic lymphoma kinase-positive and c-ros oncogene 1-positive cellular models [2]. The phosphatidylinositol 3-kinase/protein kinase B pathway is essential for cell survival, apoptosis resistance, and metabolic reprogramming in cancer cells [10]. Iruplinalkib's ability to inhibit protein kinase B phosphorylation contributes to its pro-apoptotic effects and tumor growth suppression [2].

The janus kinase/signal transducer and activator of transcription pathway modulation demonstrates temporal and context-dependent effects. In vitro studies using NCI-H3122 cells showed that iruplinalkib treatment for 1 hour did not significantly inhibit signal transducer and activator of transcription 3 and signal transducer and activator of transcription 5 phosphorylation [2]. However, in vivo experiments using nude mouse xenograft models demonstrated significant inhibition of signal transducer and activator of transcription 3 and signal transducer and activator of transcription 5 phosphorylation at 8 hours post-treatment, suggesting that the janus kinase/signal transducer and activator of transcription pathway inhibition requires sustained drug exposure or specific microenvironmental conditions [2].

The compound's effects on anaplastic lymphoma kinase autophosphorylation represent the primary mechanism underlying downstream pathway modulation. Iruplinalkib treatment resulted in dose-dependent inhibition of anaplastic lymphoma kinase autophosphorylation in both cellular and animal models, with significant inhibition observed at 8 hours post-treatment [2]. This primary effect on kinase autophosphorylation subsequently cascade into the inhibition of downstream signaling pathways [2].

Table 3: Downstream Signaling Pathway Modulation by Iruplinalkib

Signaling PathwayEffect in NCI-H3122 cellsEffect in c-ros Oncogene 1-positive cellsTime Point
RAS/Mitogen-Activated Protein Kinase (extracellular signal-regulated kinase phosphorylation)InhibitedInhibited8 hours
Phosphatidylinositol 3-Kinase/Protein Kinase B (protein kinase B phosphorylation)InhibitedInhibited8 hours
Janus Kinase/Signal Transducer and Activator of Transcription 3 (signal transducer and activator of transcription 3 phosphorylation)Inhibited (in vivo)Not specified8 hours
Janus Kinase/Signal Transducer and Activator of Transcription 5 (signal transducer and activator of transcription 5 phosphorylation)Inhibited (in vivo)Not specified8 hours
Anaplastic Lymphoma Kinase autophosphorylationInhibitedNot applicable1-8 hours
c-ros Oncogene 1 autophosphorylationNot applicableInhibited1-8 hours

Resistance Mutation Overcapacity (Leucine 1196 Methionine, Cysteine 1156 Tyrosine, Glycine 1202 Arginine)

Iruplinalkib demonstrates remarkable capacity to overcome major anaplastic lymphoma kinase resistance mutations that commonly emerge following treatment with first and second-generation anaplastic lymphoma kinase inhibitors. The compound's unique structural properties enable it to maintain inhibitory activity against the most clinically significant resistance mutations, including leucine 1196 methionine, cysteine 1156 tyrosine, and glycine 1202 arginine [1] [2] [8].

The leucine 1196 methionine mutation represents the most common gatekeeper mutation encountered in crizotinib-resistant tumors, occurring in 20-30% of resistance cases [11]. This mutation is located in the hinge region of the kinase adenosine triphosphate pocket and typically hinders tyrosine kinase inhibitor binding [11]. Iruplinalkib maintains potent inhibitory activity against anaplastic lymphoma kinase leucine 1196 methionine with an inhibitory concentration 50 value of 36 nanomolar, demonstrating 13-fold superior potency compared to crizotinib's inhibitory concentration 50 value of 478 nanomolar [2]. Molecular modeling studies suggest that the leucine 1196 methionine mutation has minimal effect on iruplinalkib binding, as the methionine residue does not directly contact the compound's binding moiety nor induce significant polar repulsion [12].

The cysteine 1156 tyrosine mutation is another clinically significant resistance mutation that occurs commonly in both crizotinib-resistant and second-generation anaplastic lymphoma kinase inhibitor-resistant tumors [11]. Iruplinalkib exhibits exceptional activity against this mutation with an inhibitory concentration 50 value of 9 nanomolar, compared to crizotinib's inhibitory concentration 50 value of 353 nanomolar [2]. The compound's maintained potency against cysteine 1156 tyrosine reflects its structural design that avoids steric clashes with the mutated residue while preserving essential binding interactions [2].

The glycine 1202 arginine mutation represents the most challenging resistance mutation, occurring as the predominant mechanism of resistance to second-generation anaplastic lymphoma kinase inhibitors in 40-65% of cases [11]. This solvent front mutation introduces a large, charged arginine residue that creates steric hindrance and impairs binding of most first and second-generation anaplastic lymphoma kinase inhibitors [12]. Iruplinalkib demonstrates remarkable activity against glycine 1202 arginine with an inhibitory concentration 50 value of 96 nanomolar, compared to crizotinib's inhibitory concentration 50 value of 1241 nanomolar [2]. Molecular modeling reveals that iruplinalkib's unique chemical structure enables binding with minimal steric clashes, as the compound's binding moiety can accommodate the bulky arginine side chain without significant disruption of binding interactions [8].

Clinical evidence supports iruplinalkib's effectiveness against glycine 1202 arginine mutations. A case report described a patient with metastatic non-small cell lung cancer harboring anaplastic lymphoma kinase double fusion who developed glycine 1202 arginine resistance after alectinib treatment [8]. Treatment with iruplinalkib resulted in tumor response with ongoing progression-free survival benefit for 10 months, demonstrating the compound's clinical activity against this highly resistant mutation [8]. The modeling simulation revealed that the glycine 1202 arginine mutation exerted minimal effect on iruplinalkib binding affinity, consistent with the observed clinical efficacy [8].

The resistance mutation overcapacity of iruplinalkib extends beyond individual mutations to compound mutations that may arise during sequential anaplastic lymphoma kinase inhibitor therapy. The compound's unique binding mode and structural properties position it as a potential therapeutic option for patients who have developed multiple resistance mutations following treatment with earlier-generation anaplastic lymphoma kinase inhibitors [8].

Table 4: Characteristics of Major Anaplastic Lymphoma Kinase Resistance Mutations

MutationLocationResistance MechanismFrequency in Crizotinib ResistanceFrequency in Second-generation Tyrosine Kinase Inhibitor Resistance
Leucine 1196 MethionineGatekeeper positionHinders tyrosine kinase inhibitor binding in adenosine triphosphate pocketMost common (20-30%)Common
Cysteine 1156 TyrosineKinase domainStructural changes in kinase domainCommonCommon
Glycine 1202 ArginineSolvent frontSteric hindrance, most refractoryLess common (2%)Predominant (40-65%)

The mechanistic basis for iruplinalkib's resistance mutation overcapacity involves multiple molecular factors. The compound's binding affinity is preserved through alternative binding interactions that compensate for disrupted contacts caused by mutations [8]. The structural flexibility of iruplinalkib's binding mode allows accommodation of mutated residues without complete loss of binding affinity [8]. Additionally, the compound's unique chemical scaffold avoids specific structural features that are vulnerable to mutation-induced binding disruption [8].

The clinical implications of iruplinalkib's resistance mutation overcapacity are significant for sequential anaplastic lymphoma kinase inhibitor therapy. The compound's maintained activity against major resistance mutations positions it as a valuable treatment option for patients who have developed resistance to earlier-generation anaplastic lymphoma kinase inhibitors [8]. The ability to overcome glycine 1202 arginine mutations, in particular, addresses a critical unmet medical need, as this mutation represents the most common mechanism of resistance to second-generation anaplastic lymphoma kinase inhibitors [8] [11].

XLogP3

5.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

568.2482392 g/mol

Monoisotopic Mass

568.2482392 g/mol

Heavy Atom Count

39

UNII

Z5F65W1YAZ

Dates

Last modified: 08-10-2024

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